![molecular formula C48H54N6O6 B14257431 2,2',2''-(Benzene-1,3,5-triyl)tris{5-[4-(hexyloxy)phenyl]-1,3,4-oxadiazole} CAS No. 400850-78-4](/img/structure/B14257431.png)
2,2',2''-(Benzene-1,3,5-triyl)tris{5-[4-(hexyloxy)phenyl]-1,3,4-oxadiazole}
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’,2’'-(Benzene-1,3,5-triyl)tris{5-[4-(hexyloxy)phenyl]-1,3,4-oxadiazole} is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzene core substituted with three oxadiazole rings, each further substituted with hexyloxyphenyl groups. The presence of oxadiazole rings imparts significant electronic properties, making it a subject of interest in materials science and organic electronics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-(Benzene-1,3,5-triyl)tris{5-[4-(hexyloxy)phenyl]-1,3,4-oxadiazole} typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of hydrazides with carboxylic acids to form the oxadiazole rings. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
化学反応の分析
Types of Reactions
2,2’,2’'-(Benzene-1,3,5-triyl)tris{5-[4-(hexyloxy)phenyl]-1,3,4-oxadiazole} can undergo various chemical reactions, including:
Oxidation: The oxadiazole rings can be oxidized under strong oxidative conditions.
Reduction: Reduction reactions can target the oxadiazole rings, leading to the formation of corresponding amines.
Substitution: Electrophilic aromatic substitution can occur on the benzene core or the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) for halogenation or nitration reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
2,2’,2’'-(Benzene-1,3,5-triyl)tris{5-[4-(hexyloxy)phenyl]-1,3,4-oxadiazole} has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
作用機序
The mechanism by which 2,2’,2’'-(Benzene-1,3,5-triyl)tris{5-[4-(hexyloxy)phenyl]-1,3,4-oxadiazole} exerts its effects is largely dependent on its electronic properties. The oxadiazole rings facilitate electron transport, making it an effective component in electronic devices. In biological systems, its interaction with cellular components can be attributed to its ability to form hydrogen bonds and π-π interactions, influencing various molecular pathways .
類似化合物との比較
Similar Compounds
- 2,2’,2’'-(Benzene-1,3,5-triyl)tris{5-[4-(methoxy)phenyl]-1,3,4-oxadiazole}
- 2,2’,2’'-(Benzene-1,3,5-triyl)tris{5-[4-(ethoxy)phenyl]-1,3,4-oxadiazole}
- 2,2’,2’'-(Benzene-1,3,5-triyl)tris{5-[4-(butoxy)phenyl]-1,3,4-oxadiazole}
Uniqueness
The uniqueness of 2,2’,2’'-(Benzene-1,3,5-triyl)tris{5-[4-(hexyloxy)phenyl]-1,3,4-oxadiazole} lies in its hexyloxy substituents, which enhance its solubility and processability compared to its methoxy, ethoxy, and butoxy analogs. This makes it particularly suitable for applications requiring solution processing, such as in the fabrication of organic electronic devices .
特性
CAS番号 |
400850-78-4 |
|---|---|
分子式 |
C48H54N6O6 |
分子量 |
811.0 g/mol |
IUPAC名 |
2-[3,5-bis[5-(4-hexoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl]-5-(4-hexoxyphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C48H54N6O6/c1-4-7-10-13-28-55-40-22-16-34(17-23-40)43-49-52-46(58-43)37-31-38(47-53-50-44(59-47)35-18-24-41(25-19-35)56-29-14-11-8-5-2)33-39(32-37)48-54-51-45(60-48)36-20-26-42(27-21-36)57-30-15-12-9-6-3/h16-27,31-33H,4-15,28-30H2,1-3H3 |
InChIキー |
GHCXEQYFBYMBCR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOC1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC(=C3)C4=NN=C(O4)C5=CC=C(C=C5)OCCCCCC)C6=NN=C(O6)C7=CC=C(C=C7)OCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


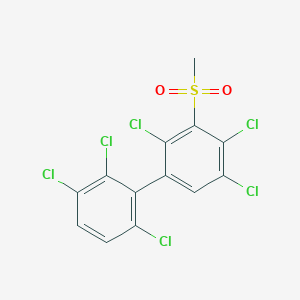
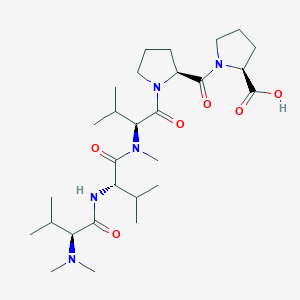

![(3S)-3,7-Bis{[(benzyloxy)carbonyl]amino}-2-oxoheptanoic acid](/img/structure/B14257373.png)

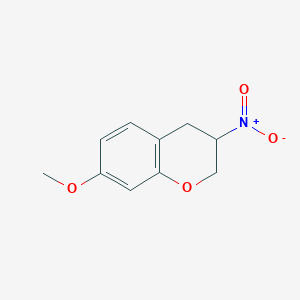
![Dimethyl 5-[(10-bromodecyl)oxy]benzene-1,3-dicarboxylate](/img/structure/B14257391.png)
![(3R)-3-[2-(4-bromophenyl)-2-oxoethoxy]tetradecanoic acid](/img/structure/B14257393.png)
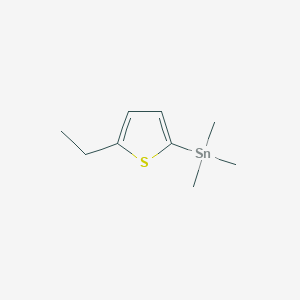
![4H-1,3-Dioxino[4,5-c]pyridine, 5-(azidomethyl)-2,2,8-trimethyl-](/img/structure/B14257401.png)
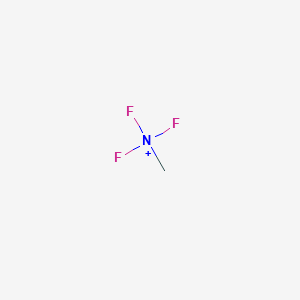
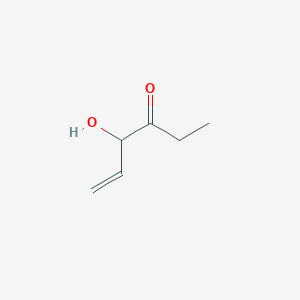
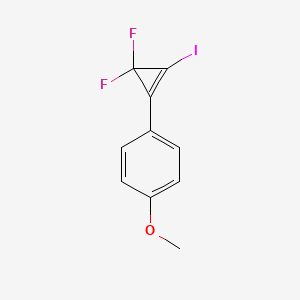
![Benzene, [(2-bromo-2-propenyl)sulfonyl]-](/img/structure/B14257426.png)
